3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Overview
Description
3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one is an organic compound with a complex structure that includes a dimethylamino group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the reaction of 2,4-dimethylbenzaldehyde with dimethylamine in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. Detailed studies on its binding affinities and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-phenylprop-2-en-1-one
- 3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one
- 3-(Dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one exhibits unique chemical properties due to the presence of the 2,4-dimethylphenyl group
Properties
IUPAC Name |
3-(dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-12(11(2)9-10)13(15)7-8-14(3)4/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYWJYPFUKTSQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CN(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30776903 | |
Record name | 3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30776903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154258-31-8 | |
Record name | 3-(Dimethylamino)-1-(2,4-dimethylphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154258-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30776903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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